

Application Note & Protocol: Synthesis of Diiodoacetylene

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Compound of Interest

Compound Name: Diiodoacetylene

Cat. No.: B13749442

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diiodoacetylene (C_2I_2) is a volatile, white crystalline solid and a member of the dihaloacetylene family.^[1] It is a linear molecule with the structure $I-C\equiv C-I$.^[1] While it is a useful reagent in organic synthesis, particularly as a halogen bond donor, its preparation and handling are hazardous due to its high reactivity and explosive nature.^{[1][2][3]} This document provides detailed protocols for the laboratory-scale synthesis of **diiodoacetylene**, emphasizing the critical safety precautions required. Two common methods are presented, both involving the reaction of acetylene with an iodine source.

Safety Precautions:

WARNING: **Diiodoacetylene** is a toxic, shock, heat, and friction-sensitive explosive.^{[2][4]} It can decompose explosively at temperatures above 80°C and can also explode upon rubbing.^{[1][3][5]} All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Method 1: Iodination using Iodine and Potassium Iodide

This method involves the reaction of acetylene with a solution of iodine and potassium iodide in a basic medium.

Experimental Protocol:

- **Apparatus Setup:** Assemble a flask equipped with a dropping funnel, a mechanical or magnetic stirrer, and a gas inlet tube for acetylene.^[5]
- **Reaction Mixture Preparation:** In the flask, place 300 mL of a 0.5N potassium hydroxide solution.^[5]
- **Acetylene Introduction:** Pass a rapid stream of acetylene gas through the potassium hydroxide solution while stirring vigorously and cooling the flask.^[5] The acetylene gas should be purified by washing with a solution of basic lead acetate before introduction.^[5]
- **Reagent Addition:** From the dropping funnel, slowly add a solution of 32 g of iodine and 35 g of potassium iodide in 25 mL of water.^[5] Continue the addition until the color of the iodine persists in the reaction mixture. This step should take approximately 30-40 minutes.^[5]
- **Isolation:** A white precipitate of **diiodoacetylene** will form.^[5] Filter the precipitate and wash it with water.^[5]
- **Drying and Purification:** Dry the product in a desiccator.^[5] If necessary, the **diiodoacetylene** can be recrystallized from ligroin.^[5]

Quantitative Data Summary:

Reagent/Product	Quantity	Molar Mass (g/mol)	Moles
Potassium Hydroxide	0.15 mol (in 300 mL of 0.5N solution)	56.11	0.15
Iodine	32 g	253.81	0.126
Potassium Iodide	35 g	166.00	0.211
Water (for reagent solution)	25 mL	18.02	1.39
Diiodoacetylene	Theoretical Yield	277.83	~0.126

Physical Properties:

Property	Value
Appearance	White crystals[5]
Melting Point	78.5°C[5]
Solubility	Insoluble in water; soluble in alcohol, ether[5]
Odor	Strong, disagreeable[5]

Method 2: Iodination using Potassium Iodide and Sodium Hypochlorite

This alternative method utilizes sodium hypochlorite as the oxidizing agent to generate the iodinating species in situ.

Experimental Protocol:

- Reaction Mixture Preparation: In a suitable reaction vessel, dissolve 20 g of potassium iodide in 100 mL of 1N sodium hydroxide solution.[5]

- Acetylene Introduction: Pass a stream of acetylene gas through the solution with stirring and ice-cooling.[5]
- Reagent Addition: Simultaneously, slowly add approximately 150 mL of 1N sodium hypochlorite solution.[5] The sodium hypochlorite solution can be prepared by passing 12 g of chlorine gas into 200 mL of ice-cooled 2N sodium hydroxide solution.[5] Continue the addition until the initial yellow color no longer appears.[5]
- Isolation: A white precipitate of **diiodoacetylene** will form.[2][5] Collect the precipitate by filtration.[5]
- Washing and Drying: Wash the collected solid with water and drain well.[5] Dry the product in a desiccator over phosphorus pentoxide.[5] Do not dry in a vacuum as **diiodoacetylene** is volatile.[5]

Quantitative Data Summary:

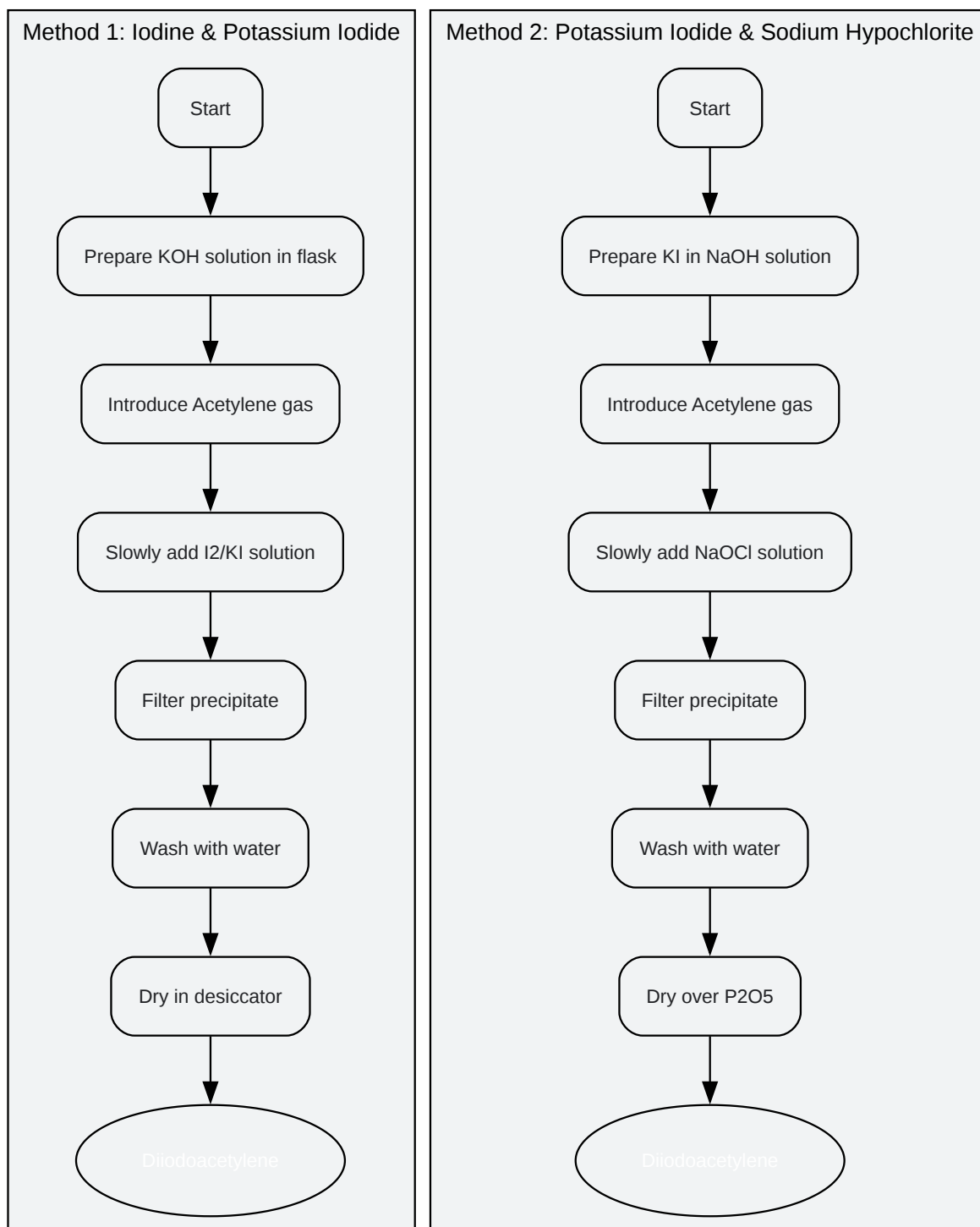
Reagent/Product	Quantity	Molar Mass (g/mol)	Moles
Potassium Iodide	20 g	166.00	0.120
Sodium Hydroxide	0.1 mol (in 100 mL of 1N solution)	40.00	0.1
Sodium Hypochlorite	~0.15 mol (in 150 mL of 1N solution)	74.44	~0.15
Diiodoacetylene	96.5% Yield[5]	277.83	~0.116

Physical Properties:

Property	Value
Appearance	White precipitate[5]
Melting Point	82°C[5]
Yield	96.5%[5]

Diagrams:

Experimental Workflow for Diiodoacetylene Synthesis



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Caption: Workflow for the two described methods of **diiodoacetylene** synthesis.

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